molecular formula C12H11NO B3057396 4-(4-Cyanophenyl)-2-methyl-3-butyne-2-ol CAS No. 80151-20-8

4-(4-Cyanophenyl)-2-methyl-3-butyne-2-ol

Cat. No. B3057396
Key on ui cas rn: 80151-20-8
M. Wt: 185.22 g/mol
InChI Key: TVANBECCZHGWDQ-UHFFFAOYSA-N
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Patent
US05356558

Procedure details

4-Bromobenzonitrile (30 g), 3-methyl-1-butyne-3-ol (13.4 g), triphenylphosphine (0.7 g) and bis(triphenylphosphine)palladium(II) chloride (0.3 g) were dissolved in triethylamine (140 ml) under nitrogen atmosphere, and then copper(I) iodide (0.1 g) was added thereto. After stirring at room temperature for 1 hour, the reaction mixture was further stirred at 90° C. for 5 hours. The resulting precipitated crystals were filtered, and then triethylamine was distilled off therefrom, followed by extracting with chloroform. The resultant was washed twice with 10% hydrochloric acid, and further with water twice, and then chloroform was distilled off therefrom. The residue was distilled under reduced pressure (140° to 160° C./5 mmHg) to give 3-methyl-1-(4'-cyanophenyl)-1-butyne-3-ol (23.5 g).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH3:10][C:11]([OH:15])([CH3:14])[C:12]#[CH:13]>C(N(CC)CC)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:10][C:11]([OH:15])([CH3:14])[C:12]#[C:13][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1 |^1:25,44|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1
Name
Quantity
13.4 g
Type
reactant
Smiles
CC(C#C)(C)O
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
0.3 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
0.7 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
copper(I) iodide
Quantity
0.1 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was further stirred at 90° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The resulting precipitated crystals
FILTRATION
Type
FILTRATION
Details
were filtered
DISTILLATION
Type
DISTILLATION
Details
triethylamine was distilled off
EXTRACTION
Type
EXTRACTION
Details
by extracting with chloroform
WASH
Type
WASH
Details
The resultant was washed twice with 10% hydrochloric acid
DISTILLATION
Type
DISTILLATION
Details
further with water twice, and then chloroform was distilled off
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure (140° to 160° C./5 mmHg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C#CC1=CC=C(C=C1)C#N)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 23.5 g
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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